Benzyl [2-(dimethylamino)ethoxy]acetate
Description
Benzyl [2-(dimethylamino)ethoxy]acetate is an organic compound characterized by a benzyl ester group linked to an acetoxy chain containing a tertiary amine (dimethylamino) substituent. Its molecular structure (C₁₃H₁₇NO₃) combines ester, ether, and amine functionalities, making it a versatile intermediate in pharmaceutical and synthetic chemistry. The dimethylamino group enhances polarity and basicity, while the benzyl ester offers hydrolytic stability under neutral conditions. This compound is typically synthesized via esterification or alkylation reactions under inert atmospheres, followed by purification using column chromatography .
Properties
CAS No. |
62005-00-9 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
benzyl 2-[2-(dimethylamino)ethoxy]acetate |
InChI |
InChI=1S/C13H19NO3/c1-14(2)8-9-16-11-13(15)17-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
LZVUIOUXVBIXFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [2-(dimethylamino)ethoxy]acetate typically involves the esterification of benzyl alcohol with 2-(dimethylamino)ethoxyacetic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl [2-(dimethylamino)ethoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Benzyl [2-(dimethylamino)ethoxy]acetic acid or benzyl [2-(dimethylamino)ethoxy]acetaldehyde.
Reduction: Benzyl [2-(dimethylamino)ethoxy]ethanol.
Substitution: Various substituted benzyl [2-(dimethylamino)ethoxy]acetates depending on the nucleophile used.
Scientific Research Applications
Benzyl [2-(dimethylamino)ethoxy]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl [2-(dimethylamino)ethoxy]acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The ester moiety can undergo hydrolysis, releasing the active benzyl alcohol and 2-(dimethylamino)ethoxyacetic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
The compound’s unique properties are best contextualized through comparison with structurally or functionally related molecules. Below is a detailed analysis:
Structural and Functional Group Comparisons
Benzyl Benzoate (CAS 120-51-4)
- Structure: A simple ester lacking amino groups (C₁₄H₁₂O₂).
- Properties: Non-polar, lipophilic (logP ~3.5), and hydrolytically stable.
- Applications : Widely used as a solvent, insecticide, and topical antiparasitic agent.
- Contrast: The absence of a dimethylamino group in benzyl benzoate limits its water solubility and reactivity compared to the target compound .
Carbinoxamine Maleate (CAS 3505-38-2)
- Structure: Contains a 2-(dimethylamino)ethoxy chain linked to a pyridine ring.
- Properties : Forms a maleate salt (pKa ~8.5), enhancing water solubility.
- Applications: Antihistamine drug; the dimethylamino group facilitates receptor binding.
- Contrast: While sharing the dimethylaminoethoxy motif, Carbinoxamine’s pharmacological activity stems from its pyridine core, unlike the acetate ester in the target compound .
Ethyl 2-(2,4-Dimethoxybenzylamino)acetate (CAS 95218-34-1)
- Structure : Features a primary benzylamine group and ethyl ester.
- Properties : Lower basicity (pKa ~7.0) due to the primary amine; moderate solubility in polar solvents.
- Applications : Intermediate in peptidomimetic synthesis.
- Contrast : The tertiary amine in the target compound offers superior steric protection and resistance to oxidation compared to this primary amine derivative .
[2-(2-Dibenzylaminoethoxy)ethoxy]acetic Acid (CAS 166108-70-9)
- Structure: Contains a dibenzylaminoethoxy group instead of dimethylamino.
- Properties : Higher molecular weight (343.42 g/mol) and lipophilicity (logP ~2.8).
- Applications : Used in polymer chemistry and surfactant synthesis.
- Contrast: The dibenzylamino group reduces water solubility but increases metabolic stability compared to the dimethylamino variant .
Physicochemical Properties
| Compound | CAS # | Molecular Formula | Molecular Weight | Key Functional Groups | logP | Solubility (Water) |
|---|---|---|---|---|---|---|
| Benzyl [2-(dimethylamino)ethoxy]acetate | Not provided | C₁₃H₁₇NO₃ | 251.28 | Benzyl ester, dimethylamino | ~1.2 | Moderate |
| Benzyl Benzoate | 120-51-4 | C₁₄H₁₂O₂ | 212.24 | Benzyl ester | 3.5 | Low |
| Carbinoxamine Maleate | 3505-38-2 | C₁₆H₁₉ClN₂O·C₄H₄O₄ | 406.86 | Pyridine, dimethylamino | 0.8 | High |
| [2-(2-Dibenzylaminoethoxy)ethoxy]acetic Acid | 166108-70-9 | C₂₀H₂₅NO₄ | 343.42 | Dibenzylamino, ether | 2.8 | Low |
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